molecular formula C19H20N2O2 B15208559 3-Pyrazolin-5-one, 3-butoxy-1,2-diphenyl- CAS No. 37585-41-4

3-Pyrazolin-5-one, 3-butoxy-1,2-diphenyl-

Cat. No.: B15208559
CAS No.: 37585-41-4
M. Wt: 308.4 g/mol
InChI Key: UJNOIICZZTWLNC-UHFFFAOYSA-N
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Description

3-Pyrazolin-5-one, 3-butoxy-1,2-diphenyl- is a heterocyclic compound that belongs to the pyrazoline family Pyrazolines are five-membered rings containing two nitrogen atoms at different positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrazolin-5-one, 3-butoxy-1,2-diphenyl- typically involves the reaction of chalcones with hydrazines under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazoline ring. Common reagents used in this synthesis include ethyl acetoacetate and hydrazine derivatives .

Industrial Production Methods

Industrial production of this compound often employs greener and more economical methods. These methods may involve the use of metal catalysts or alternative starting materials such as Huisgen zwitterions and nitrile imines . The focus is on optimizing reaction conditions to achieve high yields and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Pyrazolin-5-one, 3-butoxy-1,2-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the pyrazoline ring and the functional groups attached to it.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Pyrazolin-5-one, 3-butoxy-1,2-diphenyl- has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-pyrazolin-5-one
  • 2,3-Dimethyl-1-phenyl-3-pyrazolin-5-one
  • 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one

Uniqueness

3-Pyrazolin-5-one, 3-butoxy-1,2-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrazoline derivatives, it exhibits enhanced anti-inflammatory and antioxidant activities .

Properties

CAS No.

37585-41-4

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

5-butoxy-1,2-diphenylpyrazol-3-one

InChI

InChI=1S/C19H20N2O2/c1-2-3-14-23-19-15-18(22)20(16-10-6-4-7-11-16)21(19)17-12-8-5-9-13-17/h4-13,15H,2-3,14H2,1H3

InChI Key

UJNOIICZZTWLNC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=O)N(N1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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